molecular formula C18H23FN4O4 B14215499 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid CAS No. 815586-88-0

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid

Cat. No.: B14215499
CAS No.: 815586-88-0
M. Wt: 378.4 g/mol
InChI Key: BSVFYARYCXNNFX-UHFFFAOYSA-N
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Description

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a fluorophenyl group, as well as an ethylcarbamic acid and propanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium complexes for coupling reactions.

    Solvents: Dichloromethane, ethanol, and dimethylformamide are commonly used solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

815586-88-0

Molecular Formula

C18H23FN4O4

Molecular Weight

378.4 g/mol

IUPAC Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid

InChI

InChI=1S/C15H17FN4O2.C3H6O2/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2-3(4)5/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);2H2,1H3,(H,4,5)

InChI Key

BSVFYARYCXNNFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O

Origin of Product

United States

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